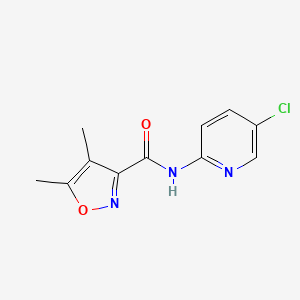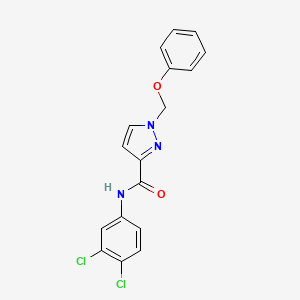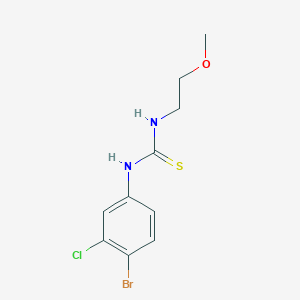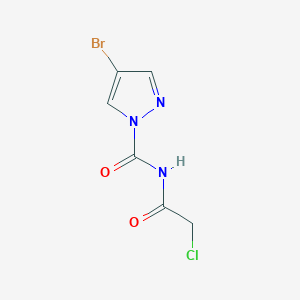![molecular formula C14H18N4OS B10953584 4(5H)-Thiazolone, 5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-(1-piperidinyl)-](/img/structure/B10953584.png)
4(5H)-Thiazolone, 5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PIPERIDINO-1,3-THIAZOL-4(5H)-ONE is a heterocyclic compound that contains a pyrazole ring, a piperidine ring, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PIPERIDINO-1,3-THIAZOL-4(5H)-ONE typically involves multi-step reactions. One common synthetic route includes the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-piperidinothiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PIPERIDINO-1,3-THIAZOL-4(5H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PIPERIDINO-1,3-THIAZOL-4(5H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various in vitro studies.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PIPERIDINO-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition can result in cell death or the prevention of cell proliferation .
Comparison with Similar Compounds
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PIPERIDINO-1,3-THIAZOL-4(5H)-ONE is unique due to its combination of pyrazole, piperidine, and thiazole rings. Similar compounds include:
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These compounds also contain pyrazole and thiazole rings and have shown potential as cytotoxic agents.
1,3,4-thiadiazoles: These compounds share the thiazole ring and have various biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C14H18N4OS |
|---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
(5E)-5-[(1-ethylpyrazol-4-yl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H18N4OS/c1-2-18-10-11(9-15-18)8-12-13(19)16-14(20-12)17-6-4-3-5-7-17/h8-10H,2-7H2,1H3/b12-8+ |
InChI Key |
MXGYRJPPIZKRKT-XYOKQWHBSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/2\C(=O)N=C(S2)N3CCCCC3 |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N=C(S2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(acetyloxy)methyl]-7-{[3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10953514.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B10953527.png)
![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953534.png)

![(6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10953540.png)

![Propan-2-yl 4-[(2,5-dichlorophenoxy)methyl]benzoate](/img/structure/B10953545.png)

![(4-Fluorophenyl)[7-(3-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10953560.png)
![5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B10953575.png)
![N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B10953579.png)
![5-Tert-butyl-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10953593.png)
